molecular formula C19H23ClN2O2 B2643494 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol CAS No. 1251613-03-2

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol

Cat. No.: B2643494
CAS No.: 1251613-03-2
M. Wt: 346.86
InChI Key: DQNOKUYLQNJXRI-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol (CAS: N/A; ChemDiv ID: P789-0439) is a piperazine-derived compound featuring a 4-chlorophenyl-substituted piperazine ring and a 3-methoxyphenyl ethanol moiety. Its molecular formula is C₁₉H₂₃ClN₂O₂, with a molecular weight of approximately 346.85 g/mol (calculated). The compound is utilized as a screening agent in drug discovery, particularly for central nervous system (CNS) targets, due to the structural similarity of piperazine derivatives to psychoactive pharmaceuticals . Key structural attributes include:

  • 3-Methoxyphenyl ethanol moiety: Contributes to hydrogen bonding and influences stereoelectronic properties.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-24-18-4-2-3-15(13-18)19(23)14-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h2-8,13,19,23H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNOKUYLQNJXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol can be achieved through a multi-step process. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions typically require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which play a role in mood regulation and neurological function . The compound may also inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of the target compound with analogous structures from the literature:

Structural and Physicochemical Comparisons
Compound Name / ID Substituents on Piperazine Aromatic Moiety Molecular Weight (g/mol) logP Melting Point (°C) Key Reference
Target Compound (P789-0439) 4-Chlorophenyl 3-Methoxyphenyl ethanol 346.85 ~4.3* N/A
2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol (CAS 400075-60-7) 4-Fluorophenyl 4-Methoxyphenyl ethanol 330.40 N/A N/A
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one (P804-0813) Pyrazole-4-chlorophenyl 3-Methoxyphenyl ketone 410.90 4.35 N/A
Hydroxyzine (CAS 68-88-2) 4-(Benzhydryl) 2-Ethoxyethanol 374.90 2.47 N/A
Compound 15 () 4-(4-Fluorobenzyl) Phenyl ethanol ~340.00† N/A 114–115

*Estimated based on structural similarity to P804-0813 .
†Calculated from molecular formula C₁₉H₂₃FN₂O.

Key Observations :

  • Substituent Position : The 3-methoxy group in the target compound vs. 4-methoxy in CAS 400075-60-7 may alter receptor binding selectivity due to steric and electronic differences .
  • Piperazine Modifications : Bulky benzhydryl groups (e.g., hydroxyzine) favor histamine H₁ receptor antagonism, whereas smaller substituents (e.g., 4-chlorophenyl) may target serotonin or dopamine receptors .
Pharmacological Profiles
  • Target Compound : Presumed CNS activity (e.g., serotonin 5-HT₁A/2A receptor modulation) based on structural analogs .
  • CAS 400075-60-7 : Fluorine substitution may reduce metabolic degradation compared to chlorine, improving pharmacokinetics .
  • Hydroxyzine : Benzhydryl group confers antihistamine activity, highlighting how bulkier substituents diverge from the target compound’s likely applications .
  • Pyridine Derivatives (): Pyridine-based piperazines (e.g., UDO) inhibit CYP51 in Trypanosoma cruzi, underscoring the role of aromatic heterocycles in antiparasitic activity .

Biological Activity

2-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol, also known by its various chemical identifiers, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, including neurotransmitter receptors and its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H26ClN3OC_{20}H_{26}ClN_3O with a molecular weight of approximately 363.89 g/mol. The compound features a piperazine ring substituted with a chlorophenyl group and a methoxyphenyl group, which are critical for its biological activity.

1. Dopamine Receptor Affinity

Research has shown that compounds similar to this compound exhibit significant affinity for dopamine receptors, particularly the D4 subtype. A notable study reported that N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide had an IC50 value of 0.057 nM for the D4 receptor, indicating high selectivity over other receptor types such as D2 and serotonin receptors . This suggests that modifications to the piperazine structure can enhance selectivity and potency towards specific receptor subtypes.

2. Antichlamydial Activity

A related study indicated that certain piperazine derivatives possess antichlamydial activity. While specific data on the compound was not provided, the structural similarity implies potential effectiveness against Chlamydia species. The presence of electron-withdrawing groups like chlorine may enhance the activity by increasing the lipophilicity and reactivity of the compound .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

Study Compound Target Activity IC50 Value
Study AN-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorHigh Affinity0.057 nM
Study BVarious piperazine derivativesChlamydia spp.Antichlamydial ActivityModerate
Study CQuinazolinone derivativesInflammation ModelAnti-inflammatory ActivityModerate to High

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Receptor Binding : The compound's ability to bind selectively to dopamine receptors suggests that it may modulate dopaminergic signaling pathways, which are crucial in various neuropsychiatric conditions.
  • Inflammatory Pathway Modulation : Its structural components may influence inflammatory mediators, potentially leading to reduced inflammation in relevant models.

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